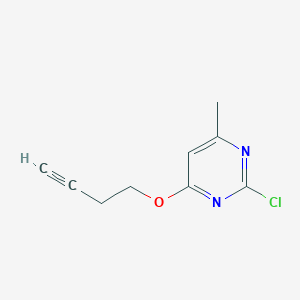

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine

Description

Chemical Identity and Classification

This compound is definitively characterized by its Chemical Abstracts Service number 1694249-38-1 and molecular formula C9H9ClN2O. The compound exhibits a molecular weight of 196.63 grams per mole, positioning it within the category of moderately sized heterocyclic organic molecules. Its systematic nomenclature reflects the complex substitution pattern on the pyrimidine core, specifically featuring a but-3-yn-1-yloxy group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position of the pyrimidine ring.

The compound is catalogued under the MDL number MFCD29929862, providing additional identification for research and commercial purposes. Alternative nomenclature includes "Pyrimidine, 4-(3-butyn-1-yloxy)-2-chloro-6-methyl-", which emphasizes the parent pyrimidine structure with its specific substituent pattern. The presence of the alkynyl functionality, represented by the but-3-yn-1-yloxy group, classifies this molecule within the specialized category of alkynyl-substituted heterocycles, which have gained prominence in modern synthetic and medicinal chemistry applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1694249-38-1 |

| Molecular Formula | C9H9ClN2O |

| Molecular Weight | 196.63 g/mol |

| MDL Number | MFCD29929862 |

| Chemical Classification | Substituted Pyrimidine |

Historical Context in Pyrimidine Chemistry

The development of compounds such as this compound must be understood within the broader historical evolution of pyrimidine chemistry. The origin of the term pyrimidine dates back to 1884 when Pinner coined the term from a combination of the words pyridine and amidine because of the structural similarity to those compounds. Since these initial investigations, hundreds of pyrimidine-containing compounds have been found in biochemistry.

Pyrimidine itself, characterized by the molecular formula C4H4N2, represents an aromatic, heterocyclic, organic compound similar to pyridine. Several pyrimidine compounds were isolated between 1837 and 1864, but their structures were not recognized until 1868. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The biosynthetic pathway for pyrimidines demonstrates their fundamental importance in biological systems. The majority of organisms synthesize pyrimidines through a de novo pathway, starting with bicarbonate and ammonia, often derived from glutamine, to form uridine-5'-monophosphate. This biological significance has driven extensive research into synthetic pyrimidine derivatives, leading to the development of specialized compounds such as this compound.

Significance in Contemporary Chemical Research

The incorporation of alkynyl modifications into pyrimidine structures represents a significant advancement in contemporary heterocyclic chemistry. Research has demonstrated that arylethynyl- or alkynyl-linked pyrimidine derivatives serve as valuable building blocks for the synthesis of hypermodified aptamers and other functional nucleic acid-based polymers. The design of nucleoside phosphoramidite building blocks has followed schemes that incorporate alkynyl substituents, including pentyn-1-yl groups that are analogues of amino acid side-chains.

The Sonogashira cross-coupling reaction has emerged as a key step for attachment of alkynyl modifications to pyrimidine cores, enabling the synthesis of compounds with diverse functional properties. These modifications allow for the creation of molecules that can sequence-specifically display amino acid-like hydrophobic substituents, expanding the utility of pyrimidine derivatives in advanced chemical applications.

Contemporary research has also explored the use of alkynyl ligands as building blocks for the preparation of complex organometallic compounds. Studies have shown that alkynyl ligands can stabilize dimers with specific geometric arrangements, demonstrating the versatility of alkynyl-substituted heterocycles in coordination chemistry. The rigid structures formed by these compounds in solution provide valuable insights into the behavior of alkynyl-modified pyrimidines under various chemical conditions.

Position within Substituted Pyrimidine Compound Family

This compound occupies a distinctive position within the extensive family of substituted pyrimidine compounds. Pyrimidine derivatives attract researchers due to their versatile scaffold and their medicinal significance, with pyrimidine-associated analogs contributing majorly to the field of medicinal chemistry. The biological potency and structure-activity relationships of pyrimidines encompass antimicrobial, anticancer, anti-inflammatory, analgesic, anti-diabetic, anti-human immunodeficiency virus, anthelmintic, central nervous system depressants, and cardiac agents.

The structural features of substituted pyrimidines have been systematically analyzed to understand their biological activities. Research indicates that five-membered saturated heterocyclic ring substitution leads to anticancer and antiviral activities, while second and fourth position modifications with keto or amino groups provide antimicrobial, anticancer, antiviral, antibacterial, antifungal properties. Fifth position substitutions with halogens or substituted amines contribute to antibacterial and anticancer activities.

| Substitution Position | Functional Groups | Biological Activities |

|---|---|---|

| 2nd and 4th positions | Keto, amino groups | Antimicrobial, anticancer, antiviral |

| 5th position | Halogens, substituted amines | Antibacterial, anticancer |

| 5th and 6th positions | Fused heterocyclic rings | Anticancer, antiviral, vasodilation |

The pharmacological effects of pyrimidine derivatives include anticonvulsant, antibacterial, antifungal, antiviral, antitubercular, anticancer, antimicrobial, antihypertensive, antiulcer, anti-inflammatory, antimalarial, antioxidant, analgesic, sedative, anti-depressive, and antipyretic properties. The synthetic adaptability of pyrimidine has made it possible to create a wide range of structurally different analogs, including analogs from substitution on the pyrimidine ring at various places, which has aided the design of a wide variety of therapeutic targets.

The specific substitution pattern in this compound, featuring the alkynyl ether linkage at the 4-position combined with chlorine and methyl substituents, represents an advanced approach to pyrimidine modification that leverages both electronic and steric effects to modulate chemical and biological properties.

Properties

IUPAC Name |

4-but-3-ynoxy-2-chloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h1,6H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIQNUFABYMGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Sequential Functionalization of Pyrimidine Core

Chlorination at the 2-Position

- Treat 2-amino-4-hydroxy-6-methylpyrimidine with phosphorus oxychloride (POCl₃) under reflux:

$$

\text{2-Amino-4-hydroxy-6-methylpyrimidine} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloro-4-hydroxy-6-methylpyrimidine} + \text{H}3\text{PO}_4

$$

Yield : 54%.

- Treat 2-amino-4-hydroxy-6-methylpyrimidine with phosphorus oxychloride (POCl₃) under reflux:

Introduction of But-3-yn-1-yloxy Group

- Use a Mitsunobu reaction or nucleophilic substitution:

- Mitsunobu Protocol : React 2-chloro-4-hydroxy-6-methylpyrimidine with but-3-yn-1-ol, triphenylphosphine (Ph₃P), and diisopropyl azodicarboxylate (DIAD) in THF at 50°C.

- Nucleophilic Substitution : Employ Ag₂CO₃ as a base with propargyl bromide in acetonitrile.

- Use a Mitsunobu reaction or nucleophilic substitution:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | POCl₃, reflux | 54% | |

| Butynyloxy Introduction | Ph₃P/DIAD, THF, 50°C | 40% |

Method B: One-Pot Modular Assembly

- Simultaneous Functionalization

- Combine 2,4-dichloro-6-methylpyrimidine with but-3-yn-1-ol in the presence of a palladium catalyst to directly introduce the alkoxy group via cross-coupling.

- Advantage : Reduces purification steps; Disadvantage : Requires stringent temperature control (0–50°C).

Purification and Optimization

- Column Chromatography : Silica gel with hexane/ethyl acetate (20:1) effectively isolates intermediates.

- Crystallization : Ethanol-water mixtures purify final products.

- Industrial Scalability : Continuous flow reactors and optimized solvent systems (e.g., dimethyl sulfoxide) improve throughput.

Critical Reaction Parameters

- Temperature : Chlorination requires reflux (~110°C), while alkoxy group introduction proceeds at 50°C.

- Catalysts : Ag₂CO₃ or Ph₃P/DIAD enhance reaction efficiency for oxygen-alkyne coupling.

- Solvent Selection : Polar aprotic solvents (THF, acetonitrile) favor nucleophilic substitutions.

Analytical Validation

Chemical Reactions Analysis

Reaction Conditions and Yields

The following table summarizes some typical reaction conditions and yields associated with the synthesis of derivatives of 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Aromatic Substitution | Base: K_2CO_3; Solvent: DMF; Temp: Reflux | 70% - 85% |

| Copper-Catalyzed Click Reaction | Catalyst: Cu(I); Ligand: Phenylenediamine; Solvent: THF | 60% - 90% |

| Hydrolysis of Esters | Acidic conditions; Temp: Room Temp | Variable (often low) |

These reactions demonstrate the versatility of the compound in forming various derivatives that can be further explored for biological activity.

Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit significant inhibitory activity against various enzymes. The structure-activity relationship (SAR) studies have shown that modifications at the butynyl group can enhance potency against specific targets, such as:

-

NAPE-PLD Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism .

Antimicrobial Activity

Some synthesized derivatives have also been screened for antimicrobial properties. For instance, certain triazole-linked pyrimidines exhibited activity against bacterial strains like Pseudomonas aeruginosa and Bacillus subtilis, indicating potential applications in treating infections .

Scientific Research Applications

Medicinal Chemistry

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine serves as a valuable building block in the development of therapeutic agents. Its unique structural features allow for the modification of biological activity, making it suitable for targeting specific enzymes or receptors.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of pyrimidine compounds exhibit anticancer properties by inhibiting specific protein kinases involved in tumor growth. The incorporation of the but-3-yn-1-yloxy group may enhance the binding affinity to these targets, leading to improved efficacy in cancer treatment.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules, including other heterocycles and natural product analogs. Its reactivity allows for various transformations, making it a versatile component in synthetic pathways.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the pyrimidine core through condensation reactions.

- Introduction of the but-3-yn-1-yloxy group via nucleophilic substitution.

- Methylation and other functional group modifications to yield desired derivatives.

Materials Science

In materials science, this compound can be employed to develop novel materials with specific electronic or optical properties. The presence of the chloro and butynyl groups may impart unique characteristics that are valuable in creating advanced materials.

Application: Conductive Polymers

Research indicates that incorporating pyrimidine derivatives into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic electronics.

Biological Studies

The compound is also significant in biochemical assays aimed at studying enzyme inhibition and receptor interactions. Its ability to form covalent bonds with active site residues makes it a candidate for investigating enzyme mechanisms.

Example: Enzyme Inhibition Studies

Studies have shown that compounds similar to this compound can inhibit enzymes involved in metabolic pathways, providing insights into drug design for metabolic disorders.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The but-3-yn-1-yloxy group can act as a reactive moiety, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Flexibility : The butynyloxy group in the target compound introduces linear alkyne functionality, enhancing reactivity in click chemistry or cross-coupling reactions compared to benzyloxy () or thietanyloxy () groups.

Hydrogen Bonding : Unlike 2-chloro-6-methylpyrimidin-4-amine (), which forms strong N–H∙∙∙N hydrogen bonds, the butynyloxy substituent may promote weaker C–H∙∙∙O interactions, as seen in related structures ().

Collision Cross-Section (CCS) : While direct CCS data for the target compound are unavailable, 4-(benzyloxy)-2-chloro-6-methylpyrimidine exhibits a CCS of 149.4 Ų for [M+H]+ (). The butynyloxy group’s smaller size may reduce CCS compared to bulkier substituents.

Crystallographic and Hydrogen-Bonding Patterns

- The crystal structure of 4-(but-3-ynyloxy)-6-(4-iodopyrazolyl)pyrimidine () reveals weak C–H∙∙∙O interactions and a dihedral angle of 6.3° between pyrimidine and pyrazole rings. This contrasts with the N–H∙∙∙N hydrogen-bonded dimers in 2-chloro-6-methylpyrimidin-4-amine ().

- Graph set analysis () suggests that the butynyloxy group’s reduced hydrogen-bonding capacity may limit supramolecular aggregation compared to amine or hydroxyl substituents.

Biological Activity

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine ring substituted with a but-3-yn-1-yloxy group and a chlorine atom at specific positions. The synthesis typically involves nucleophilic substitution reactions using 2-chloro-6-methylpyrimidine and but-3-yn-1-ol in the presence of a base such as potassium carbonate or sodium hydride.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to its ability to inhibit key metabolic pathways in bacteria.

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported its potential as an anticancer agent, particularly in targeting specific cancer types such as breast and lung cancers. The mechanism involves interference with cellular signaling pathways that promote tumor growth .

3. Enzyme Inhibition

this compound acts as an inhibitor for various enzymes, including phospholipases and kinases, which are crucial for cellular functions and signaling. This inhibition can lead to altered cellular responses, contributing to its therapeutic effects .

The biological activity of the compound is primarily mediated through its interaction with specific molecular targets:

1. Enzyme Interaction

The but-3-yn-1-yloxy group allows for effective binding to enzyme active sites, leading to inhibition. For instance, it can form covalent bonds with active site residues, disrupting enzymatic function .

2. Receptor Binding

The compound may also interact with various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Case Studies

Several studies have highlighted the potential of this compound in clinical applications:

Case Study 1: Anticancer Efficacy

In a study evaluating the compound's effects on breast cancer cells, it was found to significantly reduce cell viability with an IC50 value indicating potent activity against MDA-MB-231 cell lines. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, suggesting its potential use in treating bacterial infections .

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for preparing 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 4-position of the pyrimidine ring. Key steps include: (i) Reacting 2-chloro-6-methylpyrimidin-4-ol with propargyl bromide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). (ii) Monitoring reaction progress using TLC or HPLC to optimize stoichiometry and reaction time. (iii) Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements may involve anhydrous conditions, controlled temperature, and catalytic phase-transfer agents .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Steps include: (i) Growing single crystals via slow evaporation in solvents like ethanol or acetonitrile. (ii) Collecting diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). (iii) Solving the structure using SHELXS (direct methods) and refining with SHELXL (full-matrix least-squares) . Supplementary characterization via H/C NMR and high-resolution mass spectrometry (HRMS) ensures consistency with expected molecular geometry .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : (i) Use PPE: nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. (ii) Work in a fume hood to prevent inhalation of volatile byproducts. (iii) Employ closed systems (e.g., gloveboxes) for reactions generating toxic gases (e.g., HCl). (iv) Dispose of waste via certified chemical disposal services, segregating halogenated and non-halogenated streams .

Q. Which analytical techniques are most effective for purity assessment?

- Methodological Answer : (i) HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities. (ii) GC-MS : Identify volatile byproducts (e.g., unreacted propargyl ethers). (iii) Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values. Consistency across multiple techniques ensures reliability .

Q. How does the chloro-substituent at the 2-position influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic attack at the 4- and 6-positions. (i) Kinetic studies (e.g., in DMSO with NaN₃) show faster substitution at the 4-position due to steric hindrance at C6 from the methyl group. (ii) Competitive reactions with amines or thiols can map regioselectivity trends .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer : Common issues include: (i) Disorder in the but-3-ynyloxy chain : Model alternate conformations using PART instructions in SHELXL and refine occupancy ratios. (ii) Anisotropic displacement outliers : Apply restraints (DELU, SIMU) to thermal parameters for carbon/oxygen atoms. (iii) Validate via R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

- Methodological Answer : Use graph-set analysis (Etter’s formalism) to classify motifs: (i) Identify donor-acceptor pairs (e.g., N–H···O, C–H···Cl) using Mercury software. (ii) Assign graph-set descriptors (e.g., for a 8-membered ring involving two donors/acceptors). (iii) Correlate packing motifs with thermal stability via DSC/TGA .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) on this pyrimidine derivative?

Q. How do anisotropic displacement parameters (ADPs) inform thermal motion analysis in the solid state?

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer :

(i) Reconcile NMR chemical shifts with X-ray torsional angles (e.g., dihedral angles >30° may indicate non-equivalent environments).

(ii) Cross-check MS fragmentation patterns with calculated isotopic distributions.

(iii) Use solid-state NMR to bridge solution- and solid-phase data discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.